

LC-MS/MS method for quantification of SCH 211803 in plasma

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Compound of Interest

Compound Name: SCH 211803

Cat. No.: B3062599

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An LC-MS/MS method for the sensitive and accurate quantification of **SCH 211803**, an M2 muscarinic receptor antagonist, in plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals. The method demonstrates high throughput, precision, and accuracy over a clinically relevant concentration range.^{[1][2]}

Introduction

SCH 211803 is a potent and selective M2 muscarinic receptor antagonist that has been investigated for various therapeutic applications. To support preclinical and clinical studies, a reliable and robust bioanalytical method for the quantification of **SCH 211803** in plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the required sensitivity, selectivity, and throughput for this purpose. This document outlines a validated LC-MS/MS method using automated 96-well protein precipitation for sample preparation.^[2]

Quantitative Data Summary

The method was validated in rat and monkey plasma, demonstrating excellent linearity, accuracy, and precision.^[2] A summary of the quantitative performance of the method is presented in the tables below.

Table 1: Calibration Curve and Linearity^[2]

Parameter	Value
Concentration Range	0.5 - 250 ng/mL
Internal Standard (IS)	2H(4)-SCH 211803
Correlation Coefficient (r^2)	> 0.99

Table 2: Accuracy and Precision[2]

Quality Control (QC) Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%Bias)	Inter-day Precision (%RSD)	Inter-day Accuracy (%Bias)
Low QC	1.5	< 10%	< ±10%	< 10%	< ±10%
Mid QC	75	< 10%	< ±10%	< 10%	< ±10%
High QC	200	< 10%	< ±10%	< 10%	< ±10%

Experimental Protocols

This section provides a detailed methodology for the quantification of **SCH 211803** in plasma.

Materials and Reagents

- **SCH 211803** reference standard
- 2H(4)-**SCH 211803** (Internal Standard)
- Acetonitrile (ACN), HPLC grade[2]
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Control rat and monkey plasma (K2EDTA as anticoagulant)

Instrumentation

- LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.[\[2\]](#)
- Automation: A 96-well plate liquid handling system for automated protein precipitation.[\[2\]](#)

Sample Preparation: Automated 96-Well Protein Precipitation[\[2\]](#)

- Thaw plasma samples and quality control samples at room temperature.
- Vortex mix the samples to ensure homogeneity.
- Pipette 50 µL of plasma sample, calibration standard, or quality control into a 96-well plate.
- Add 50 µL of the internal standard working solution (2H(4)-**SCH 211803** in 50% acetonitrile) to each well, except for the blank plasma.
- Add 200 µL of acetonitrile to each well to precipitate the plasma proteins.[\[2\]](#)
- Seal the 96-well plate and vortex for 2 minutes.
- Centrifuge the plate at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean 96-well plate.
- Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography[\[2\]](#)

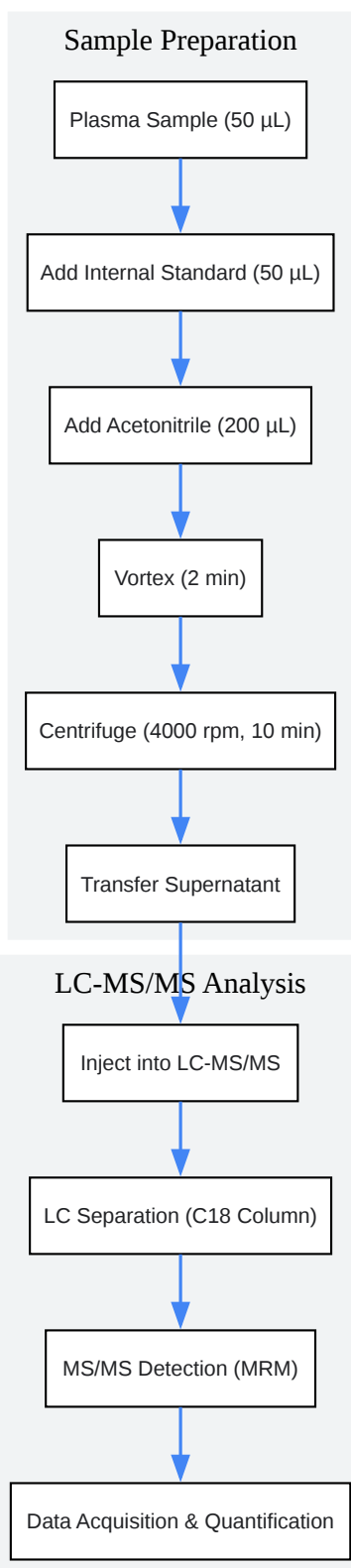
- Column: Betasil C18 column (specific dimensions not provided in the source).[\[2\]](#)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile

- Gradient: A fast gradient was employed for the separation.[2] A typical starting point would be 95% A, ramping to 95% B over a short period, followed by re-equilibration.
- Flow Rate: (Not specified, but typically 0.3-0.6 mL/min for analytical C18 columns)
- Injection Volume: 10 µL

Mass Spectrometry[2]

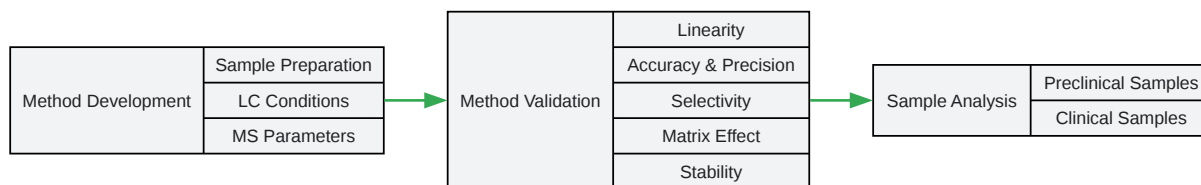
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)[2]
- MRM Transitions:
 - **SCH 211803**: (Precursor ion → Product ion) - Specific m/z values not provided in the abstract.
 - 2H(4)-**SCH 211803** (IS): (Precursor ion → Product ion) - Specific m/z values not provided in the abstract.
- Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity of the analyte and internal standard.

Visualizations



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Caption: Experimental workflow for **SCH 211803** quantification.



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Caption: Logical flow of the method validation process.

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References

- 1. Determination of SCH 211803 by nanoelectrospray infusion mass spectrometry: evaluation of matrix effect and comparison with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and application of a liquid chromatography-tandem mass spectrometric method for the determination of SCH 211803 in rat and monkey plasma using automated 96-well protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
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